N,N-Dimethyltrimethylsilylamine is an organosilicon compound with the chemical formula and a CAS number of 2083-91-2. This compound is classified as a silyl amine, which features a silicon atom bonded to three methyl groups and one dimethylamino group. It is primarily utilized as a reagent in organic synthesis, particularly for the protection of alcohols and amines, and in the preparation of silicon-containing compounds .
The synthesis of N,N-Dimethyltrimethylsilylamine can be achieved through various methods:
The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The stoichiometry generally involves one mole of trimethylchlorosilane reacting with one mole of dimethylamine, leading to high yields if performed under controlled conditions.
N,N-Dimethyltrimethylsilylamine has a tetrahedral geometry around the silicon atom, with three methyl groups and one dimethylamino group attached to it. The presence of the nitrogen atom introduces basic properties to the molecule.
N,N-Dimethyltrimethylsilylamine participates in various chemical reactions:
The reactivity of N,N-dimethyltrimethylsilylamine is attributed to the presence of the silicon atom, which can stabilize negative charges during reactions, making it a valuable intermediate in organic synthesis.
The mechanism by which N,N-dimethyltrimethylsilylamine operates primarily involves its role as a nucleophile in silylation reactions. The silicon atom's ability to form stable bonds with oxygen and nitrogen allows for the transformation of reactive functional groups into more stable silyl derivatives.
Relevant data indicates that N,N-dimethyltrimethylsilylamine can release ammonia upon hydrolysis, which can affect pH levels in reaction mixtures .
N,N-Dimethyltrimethylsilylamine is widely used in scientific research and industrial applications:
The industrial synthesis of N,N-Dimethyltrimethylsilylamine (TMSDMA; CAS 2083-91-2) relies on a direct amine-chlorosilane coupling approach. This well-established method involves the reaction of trimethylchlorosilane (TMSCI) with gaseous dimethylamine under controlled conditions [1] [3]. The synthesis proceeds through a nucleophilic substitution mechanism where the dimethylamine nitrogen attacks the electrophilic silicon center in TMSCI, displacing chloride to form the Si-N bond. The reaction is typically conducted in an inert solvent to moderate the exothermic nature of the process and prevent undesirable side reactions. After the initial reaction, the crude product undergoes atmospheric distillation followed by rectification to achieve high-purity TMSDMA (>97%) [1].
This synthetic route offers significant industrial advantages due to the commercial availability of starting materials and straightforward scalability. However, it generates stoichiometric amounts of dimethylammonium chloride as a byproduct, requiring additional purification steps and posing waste disposal challenges. The moisture sensitivity of both reactants necessitates strict anhydrous conditions throughout the process [3]. Despite these limitations, this method remains the dominant industrial process for TMSDMA production due to its cost-effectiveness and operational simplicity for large-scale synthesis.
Recent breakthroughs in silylamine synthesis have demonstrated the feasibility of dealkynative coupling strategies using bis(trimethylsilyl)acetylene (BTMSA) as a silicon source. This approach employs main-group catalysis rather than traditional transition-metal complexes, offering significant advantages in cost and catalyst toxicity. The 2022 study by Kuciński and Hreczycho revealed that potassium bis(trimethylsilyl)amide (KHMDS) serves as an exceptionally efficient catalyst (3 mol%) for Si-N bond formation between amines and BTMSA [6] [8]. This reaction proceeds with high atom economy through the elimination of bis(trimethylsilyl)acetylene derivatives, avoiding the salt waste associated with traditional methods.
Table 1: Optimization of Catalytic Dealkynative Coupling for Silylamine Synthesis
Variation from Standard Conditions | Conversion (%) | Key Observation |
---|---|---|
KHMDS (3 mol%), MeCN, Ar atmosphere | 99 (97 isolated) | Optimal conditions |
No catalyst | 0 | Catalyst essential |
Under air atmosphere | 97 | Minimal oxygen sensitivity |
Trimethylsilylacetylene instead of BTMSA | 95 | Inferior silylating agent |
In tetrahydrofuran | 75 | Reduced efficiency |
1.5 mol% KHMDS | 95 | Slightly reduced yield |
3 mol% KOH | 85 | Alternative catalyst |
This catalytic system exhibits remarkable functional group tolerance, successfully accommodating electron-donating groups (methyl, methoxy), halogen substituents (fluoro, chloro, bromo), and electron-withdrawing groups (cyano, trifluoromethyl) on aromatic amines. The reaction achieves exclusive monofunctionalization of primary amines without competing side reactions, demonstrating exceptional chemoselectivity [8]. The catalytic system also enables gram-scale synthesis with minimal yield reduction (92% yield at 10 mmol scale), confirming its preparative utility. The solvent choice proves critical, with acetonitrile providing optimal results likely due to its ability to stabilize silicon-containing intermediates through coordination [8].
Table 2: Substrate Scope in Catalytic Silylamine Synthesis
Amine Substrate | Product | Yield (%) |
---|---|---|
3-Methylaniline | N-(Trimethylsilyl)-3-methylaniline | 97 |
4-Cyanoaniline | N-(Trimethylsilyl)-4-cyanoaniline | 82 |
4-Fluoroaniline | N-(Trimethylsilyl)-4-fluoroaniline | 88 |
4-Bromoaniline | N-(Trimethylsilyl)-4-bromoaniline | 99 |
4-Anisidine | N-(Trimethylsilyl)-4-methoxyaniline | 95 |
2-Aminopyridine | N-(Trimethylsilyl)-2-aminopyridine | 91 |
2-Aminoquinoline | N-(Trimethylsilyl)-2-aminoquinoline | 96 |
Notably, this catalytic approach overcomes limitations associated with hydrosilylation-based methods, which face challenges in generating the trimethylsilyl group due to the pyrophoric nature of trimethylsilane. The dealkynative strategy also provides superior chemoselectivity control compared to dehydrocoupling approaches using hydrosilanes, which often yield mixtures of mono- and disilylated products along with polymeric silazanes [8].
The mechanism of KHMDS-catalyzed dealkynative coupling involves a sophisticated anion-mediated pathway rather than radical intermediates, as confirmed by mechanistic studies using radical scavengers like TEMPO [8]. The reaction initiates through deprotonation of the amine substrate by the strongly basic KHMDS catalyst, generating a potassium amide intermediate. This nucleophilic species then attacks the silicon center of BTMSA, forming a pentavalent silicon intermediate. The catalytic cycle proceeds through a dealkynative elimination step where the alkyne moiety is expelled as a stable anion, which subsequently abstracts a proton from the reaction medium to regenerate the active catalyst [8].
The potassium cation plays a crucial role in stabilizing transition states through electrostatic interactions and substrate coordination. This was demonstrated through control experiments showing dramatically reduced efficiency when sodium or lithium counterions were substituted for potassium [8]. The solvent effect observed in this reaction (with MeCN providing optimal results) suggests potential coordination of the nitrile group to silicon-containing intermediates, thereby modulating their reactivity and stability. This solvent-mediated stabilization may prevent catalyst decomposition and suppress undesirable side reactions, contributing to the observed high yields.
For bifunctional substrates, the reaction exhibits remarkable chemoselectivity preferences. When 4-aminophenol undergoes dealkynative coupling, exclusive O-silylation occurs rather than N-silylation, yielding the silyl ether derivative. In contrast, 3-ethynylaniline undergoes preferential C-silylation at the terminal alkyne position when stoichiometric BTMSA is employed [8]. This differential reactivity highlights the nuanced substrate-dependent chemoselectivity achievable through precise catalyst and reaction condition control, providing synthetic chemists with valuable tools for selective bond formation in complex molecular architectures.
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